N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety, a 1,3,4-thiadiazole core, and a sulfanyl-linked acetamide side chain. The sulfanyl bridge (-S-) and phenylacetamido substituent may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c24-16(8-12-4-2-1-3-5-12)21-18-22-23-19(29-18)28-10-17(25)20-13-6-7-14-15(9-13)27-11-26-14/h1-7,9H,8,10-11H2,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGULUYIYFDGTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that incorporates a benzodioxole moiety and a thiadiazole structure, which is known for its diverse biological activities. This compound is of significant interest due to its potential therapeutic applications across various fields, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features:
- Benzodioxole ring : This aromatic system is associated with various biological activities.
- Thiadiazole moiety : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.
The compound's IUPAC name provides insight into its complex structure, indicating multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance:
- Antibacterial : Compounds with thiadiazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal : Studies have demonstrated that certain derivatives can inhibit fungal growth effectively.
Anticancer Activity
The incorporation of the thiadiazole group in this compound suggests potential anticancer properties. Thiadiazoles have been linked to:
- Inhibition of tumor growth : Several studies have reported that thiadiazole derivatives can induce apoptosis in cancer cells.
- Mechanisms of action : These compounds may affect various cellular pathways involved in cancer progression.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of thiadiazole-containing compounds. The mechanisms often involve:
- Inhibition of pro-inflammatory cytokines : Such compounds can reduce the levels of inflammatory mediators.
- Potential use in chronic inflammatory diseases : Given their ability to modulate immune responses.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds. Here are notable findings:
- Synthesis and Characterization :
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4O4S2 |
| IUPAC Name | N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Activity | Reduces pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores
2.1.1 Egalognastat (CAS: C17H21N5O3S)
Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide) shares the 1,3-benzodioxole and thiadiazole motifs but replaces the sulfanyl-linked phenylacetamido group with a piperazinyl-ethyl substituent. This modification confers distinct pharmacokinetic properties, as the piperazine ring enhances water solubility and CNS penetration. Egalognastat is a potent O-GlcNAcase inhibitor, highlighting the role of benzodioxol-thiadiazole hybrids in enzyme targeting .
2.1.2 Flufenacet (CAS: 142459-58-3)
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) replaces the benzodioxole group with a fluorophenyl moiety and introduces a trifluoromethyl group on the thiadiazole. The oxy (-O-) linkage instead of sulfanyl (-S-) reduces nucleophilicity, making flufenacet more stable in oxidative environments. This compound is a commercial herbicide, demonstrating how electronic tuning of thiadiazole derivatives expands their applications beyond therapeutics .
Derivatives with Varied Substituents
2.2.1 N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-(5-Isopropyl-2-Methylphenoxy)Acetamide (5e)
Compound 5e () substitutes the benzodioxole with a chlorobenzylthio group and a bulky isopropyl-methylphenoxy chain. The chloro group increases lipophilicity (logP ~3.5), while the phenoxy moiety enhances π-π stacking. Its melting point (132–134°C) is lower than typical benzodioxol derivatives, likely due to reduced crystallinity from the flexible phenoxy group .
2.2.2 N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(2-Methoxyphenoxy)Acetamide (5m)
Compound 5m () features a benzylthio group and a methoxyphenoxy side chain. Its yield (85%) and melting point (135–136°C) suggest efficient synthesis and moderate thermal stability .
Oxadiazole vs. Thiadiazole Analogues
2.3.1 N-(5-Chloro-2-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8t)
Compound 8t () replaces the thiadiazole with an oxadiazole ring, altering electronic properties. However, thiadiazole’s sulfur atom provides stronger van der Waals interactions, which may improve target binding affinity. Compound 8t showed moderate α-glucosidase inhibition (IC50 = 12.3 µM), suggesting that oxadiazole derivatives retain bioactivity but with differing potency compared to thiadiazoles .
2.3.2 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(Pyrazin-2-yl)Acetamide (4)
This compound (–4) uses a diphenylmethyl-oxadiazole core and a pyrazinyl acetamide. Its synthesis via S-alkylation underscores the versatility of sulfanyl linkages in constructing diverse heterocycles .
Key Comparative Data
Research Findings and Implications
- Synthetic Accessibility : Sulfanyl-linked thiadiazoles are typically synthesized via S-alkylation of thiol precursors (e.g., –4). Yields for such reactions range from 68% to 91%, depending on substituent steric effects .
- Bioactivity Trends : Thiadiazole derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit enhanced enzyme inhibition, while benzodioxol-containing compounds show improved metabolic stability .
- Physical Properties: Melting points correlate with molecular symmetry; benzodioxol derivatives (e.g., egalognastat) likely have higher melting points (>150°C) due to rigid aromatic systems, whereas flexible side chains (e.g., phenoxy groups) reduce crystallinity .
Q & A
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Key Observations | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thiodipropionic acid, POCl₃, 90°C | Exothermic reaction; requires cooling | 65–75 | |
| 2 | Phenylacetyl chloride, DMSO | Stirring for 24h enhances purity | 80–85 |
Critical factors affecting yield:
- Temperature: Elevated temperatures (e.g., 90°C in Step 1) accelerate cyclization but may degrade heat-sensitive intermediates.
- Solvent: Polar aprotic solvents like DMSO improve solubility of intermediates during acylation .
Basic Question: Which spectroscopic and chromatographic methods reliably characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 483.2) .
- TLC Monitoring: Chloroform:methanol (7:3) tracks reaction progress; Rf values distinguish intermediates .
Advanced Question: How can SAR studies identify key pharmacophores in this compound?
Methodological Answer:
SAR studies involve two phases:
Truncation Analysis: Remove substituents (e.g., benzodioxole or phenylacetamide) to assess impact on target binding. For example, truncating the thiadiazole ring reduces glutaminase (GLS) binding affinity by 50% .
Structural Optimization: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenylacetamide moiety to enhance potency.
Q. Table 2: SAR Substituent Effects
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| Thiadiazole sulfur | Oxidation to sulfoxide | Alters metabolic stability | |
| Benzodioxole ring | Fluorination | Improves blood-brain barrier penetration |
Advanced Question: What in vitro/in vivo models evaluate biological activity?
Methodological Answer:
- In Vitro:
- In Vivo:
Advanced Question: How should contradictory data on substituent-dependent activity be resolved?
Methodological Answer:
Contradictions often arise from assay variability or substituent electronic effects. Mitigation strategies:
Control Experiments: Replicate studies under standardized conditions (e.g., pH 7.4, 37°C).
Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., -OCH₃ increases electron density, altering binding) .
Meta-Analysis: Compare data across studies (e.g., phenyl vs. benzyl substitutions yield 2-fold activity differences due to steric effects) .
Advanced Question: What strategies ensure purity during large-scale synthesis?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (80:20) to remove unreacted phenylacetyl chloride .
- Column Chromatography: Silica gel (200–300 mesh) with ethyl acetate/hexane (1:1) isolates the target compound (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
